Estrogen receptor modulator 1

Description

Structure

2D Structure

3D Structure

Properties

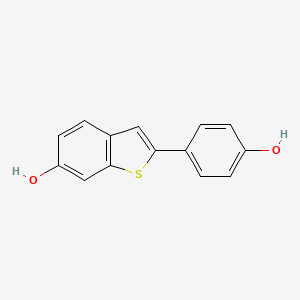

IUPAC Name |

2-(4-hydroxyphenyl)-1-benzothiophen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2S/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(16)8-14(10)17-13/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGWZLQPNOETLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(S2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332204 | |

| Record name | RALOXIFENE CORE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63676-22-2 | |

| Record name | 2-(4-Hydroxyphenyl)-1-benzothiophene-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63676-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Hydroxyphenyl)-1-benzothiophene-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063676222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RALOXIFENE CORE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxyphenyl)-1-benzothiophene-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-HYDROXYPHENYL)-1-BENZOTHIOPHENE-6-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZK5PJ1CM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of a Keystone Selective Estrogen Receptor Modulator: Raloxifene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Estrogen Receptor Modulators (SERMs) represent a critical class of therapeutic agents that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1][2] This unique pharmacological profile allows them to provide the benefits of estrogen in certain tissues while mitigating potential risks in others.[3] This guide provides a comprehensive technical overview of the discovery, synthesis, and biological properties of a pivotal second-generation SERM, Raloxifene. While the user requested information on "Estrogen receptor modulator 1," this term does not correspond to a known molecule. Therefore, this whitepaper will focus on Raloxifene, a well-characterized and clinically significant SERM, to illustrate the core principles of SERM discovery and development.

Raloxifene, marketed under the brand name Evista, is primarily prescribed for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk individuals.[4][5][6] It demonstrates estrogenic effects on bone and lipid metabolism while acting as an anti-estrogenic agent in uterine and breast tissues.[4][7]

Discovery and Development

The journey to discover and develop SERMs like Raloxifene was not a linear path but rather an evolution of scientific understanding. Initial research on compounds like tamoxifen, which was initially investigated as a contraceptive, revealed its potential as a breast cancer therapy due to its anti-estrogenic effects in mammary tissue.[1][2] However, tamoxifen also exhibited estrogenic effects on the uterus, increasing the risk of endometrial cancer.[1][7] This highlighted the need for a next-generation SERM with a more favorable safety profile.

Raloxifene emerged from extensive research efforts to identify a compound that would retain the beneficial effects of estrogen on bone and lipids while being an antagonist in both breast and uterine tissues.[7][8] Though initially investigated as a breast cancer drug, its potent bone-preserving properties led to its primary approval for osteoporosis.[1][2] The development of Raloxifene and other newer SERMs has been driven by a deeper understanding of the molecular mechanisms of ER action, moving from serendipitous discovery to mechanism-based drug design.[8]

Quantitative Data

The biological activity and pharmacokinetic profile of Raloxifene have been extensively studied. The following tables summarize key quantitative data.

Table 1: Estrogen Receptor Binding Affinity and In Vitro Potency

| Parameter | Value | Cell Line | Reference |

| Relative Binding Affinity (ERα, Estradiol = 1.0) | 0.34 | - | [7] |

| IC50 (MCF-7 cell proliferation) | 0.2 nM | MCF-7 | [7] |

Table 2: Pharmacokinetic Properties of Raloxifene

| Parameter | Value | Reference |

| Bioavailability | ~2% | [9] |

| Protein Binding | >95% | [9][10] |

| Volume of Distribution | 2348 L/kg | [5][9] |

| Elimination Half-Life (multiple doses) | ~32.5 hours | [5][9][10] |

| Clearance | 40 - 60 L/kg x h | [9] |

| Metabolism | Extensive first-pass glucuronidation | [4][11] |

| Excretion | Primarily in feces | [10][11] |

Experimental Protocols

Synthesis of Raloxifene

Several synthetic routes to Raloxifene have been developed. A common and efficient method involves a Friedel-Crafts acylation as a key step.[12][13]

Protocol: Improved Synthesis of Raloxifene Hydrochloride [13]

-

Preparation of 4-[2-(Piperidinyl)Ethoxy]benzoyl chloride hydrochloride: 4-[2-(Piperidinyl)Ethoxy]benzoic acid hydrochloride (55g) is reacted with thionyl chloride (56g) in dichloromethane (200 mL) at 40°C for 3 hours. The resulting acid chloride is used directly in the next step.

-

Friedel-Crafts Acylation: To a solution of 6-methylsulfonyloxy-2-[4-methylsulfonyloxy)phenyl]benzothiophene (50g) in dichloromethane (250 mL), the previously prepared benzoyl chloride is added. Aluminum chloride (137.5g) is then added portion-wise at 10-15°C. The reaction is maintained at 25-35°C for 4 hours.

-

Work-up and Isolation: The reaction is quenched with water at 0-5°C. The organic layer is separated, washed with water and dilute HCl, and then distilled under vacuum. The crude product is isolated from isopropanol.

-

Hydrolysis (De-protection): The intermediate from the previous step is subjected to hydrolysis in a mixture of methanol and water at 70°C.

-

Salt Formation and Purification: The pH of the solution is adjusted to 2 with aqueous hydrochloric acid at 65-70°C. Water is added, and the mixture is cooled to 0-5°C to precipitate Raloxifene hydrochloride. The product is filtered, washed with methanol, and dried.

Estrogen Receptor Binding Assay

Competitive binding assays are used to determine the affinity of a compound for the estrogen receptor.

Protocol: Competitive Radioligand Binding Assay (Illustrative)

-

Preparation of Receptor: Estrogen receptor alpha (ERα) or beta (ERβ) protein is purified from recombinant sources.

-

Incubation: A constant concentration of radiolabeled estradiol (e.g., [3H]17β-estradiol) is incubated with the estrogen receptor in the presence of increasing concentrations of the test compound (Raloxifene).

-

Separation: After reaching equilibrium, bound and free radioligand are separated using a method such as dextran-coated charcoal or filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to that of unlabeled estradiol.

Signaling Pathways and Mechanisms of Action

Raloxifene's tissue-selective effects are a result of its unique interactions with the estrogen receptors and the subsequent recruitment of co-regulatory proteins.[3]

Upon binding to ERα or ERβ, Raloxifene induces a distinct conformational change in the receptor compared to that induced by estrogen.[4][14] This altered conformation affects the interaction of the receptor with coactivators and corepressors, leading to differential gene expression in a tissue-specific manner.[4]

In Bone: Raloxifene acts as an estrogen agonist.[3] It binds to estrogen receptors in bone cells, leading to the suppression of bone resorption by inhibiting osteoclasts and promoting the survival of osteoblasts.[4] This is mediated in part by suppressing cytokines like IL-6 and activating TGF-beta3.[14]

In Breast and Uterine Tissue: Raloxifene acts as an estrogen antagonist.[3] It competes with estrogen for binding to the ER, thereby blocking the proliferative signals that can lead to cancer growth.[3][6]

Beyond the classical genomic pathway involving direct binding of the ER to estrogen response elements (EREs) on DNA, Raloxifene can also signal through non-genomic pathways and tethering mechanisms where the ER interacts with other transcription factors like AP-1.[15][16]

Visualizations

References

- 1. The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Raloxifene and its role in breast cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. From empirical to mechanism-based discovery of clinically useful Selective Estrogen Receptor Modulators (SERMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review on raloxifene: profile of a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. heteroletters.org [heteroletters.org]

- 14. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Raloxifene induces cell death and inhibits proliferation through multiple signaling pathways in prostate cancer cells expressing different levels of estrogen receptor α and β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of Estrogen Receptor α by Raloxifene Through an Activating Protein-1-Dependent Tethering Mechanism in Human Cervical Epithelial Cancer Cells: A Role for c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 2-Arylbenzothiophene Estrogen Receptor Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of selective estrogen receptor modulators (SERMs) based on the 2-arylbenzothiophene scaffold, with a primary focus on raloxifene and its analogs. This document summarizes quantitative biological data, details key experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to support further research and development in this area.

Quantitative Structure-Activity Relationship Data

The biological activity of raloxifene and its analogs is primarily determined by their affinity for the estrogen receptor (ER) and their subsequent effects on ER-mediated signaling pathways. The following tables summarize the quantitative data for a selection of 2-arylbenzothiophene derivatives, focusing on their relative binding affinity (RBA) for the estrogen receptor and their potency in inhibiting the proliferation of MCF-7 breast cancer cells.[1]

Table 1: Estrogen Receptor Binding Affinity and MCF-7 Cell Proliferation Inhibition of Raloxifene Analogs [1]

| Compound | Modification from Raloxifene (Compound 1) | RBA (Estradiol = 1.0) | MCF-7 IC50 (nM) |

| 1 (Raloxifene) | - | 0.34 | 0.2 |

| 1a | 6-OH group deleted | <0.01 | >1000 |

| 2 | Carbonyl "hinge" excised | 0.29 | 0.5 |

| 3 | Carbonyl in a benzopyran ring | 0.23 | 0.2 |

Data is derived from Grese et al., PNAS, 1997.[1]

Key SAR Insights:

-

The 6-hydroxyl group on the benzothiophene core is crucial for high-affinity ER binding and anti-proliferative activity. Its removal (compound 1a) leads to a dramatic loss of potency.[1][2]

-

The 4'-hydroxyl group on the 2-aryl substituent also contributes significantly to receptor binding.[2]

-

Modifications to the basic side chain can influence tissue selectivity. For instance, the piperidine ring in raloxifene is associated with a more favorable uterine profile compared to the N,N-dimethylamine of tamoxifen.[1]

-

Small, electronegative substituents at the 4'-position of the 2-aryl ring, such as hydroxyl, fluoro, and chloro groups, are generally preferred for both in vitro and in vivo activity.[2]

-

Increased steric bulk at the 4'-position can lead to increased uterine stimulation in vivo.[2]

Experimental Protocols

The characterization of 2-arylbenzothiophene SERMs relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for two key in vitro experiments.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the affinity of a test compound for the estrogen receptor by measuring its ability to displace a radiolabeled estrogen, such as [³H]estradiol.

Materials:

-

Rat uterine cytosol preparation (source of estrogen receptors)

-

[³H]estradiol (radioligand)

-

Test compounds (e.g., raloxifene analogs)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation cocktail and vials

-

Scintillation counter

Methodology:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the test compound and a standard competitor (e.g., unlabeled estradiol) in the assay buffer.

-

Dilute the rat uterine cytosol to a concentration that provides adequate specific binding of the radioligand.

-

-

Assay Setup:

-

In microcentrifuge tubes, combine the diluted uterine cytosol, a fixed concentration of [³H]estradiol, and varying concentrations of the test compound or standard.

-

Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

-

-

Incubation:

-

Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (typically 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Add a dextran-coated charcoal suspension to each tube to adsorb the unbound [³H]estradiol.

-

Incubate for a short period (e.g., 15 minutes) and then centrifuge to pellet the charcoal.

-

-

Quantification:

-

Transfer the supernatant, containing the receptor-bound [³H]estradiol, to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]estradiol).

-

Calculate the Relative Binding Affinity (RBA) by comparing the IC50 of the test compound to that of a standard (e.g., estradiol).

-

MCF-7 Cell Proliferation Assay

This assay assesses the ability of a test compound to inhibit the estrogen-stimulated proliferation of the human breast cancer cell line MCF-7.

Materials:

-

MCF-7 human breast adenocarcinoma cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Charcoal-stripped FBS (to remove endogenous steroids)

-

17β-estradiol (stimulant)

-

Test compounds

-

96-well cell culture plates

-

Cell proliferation detection reagent (e.g., MTT, XTT, or a luminescent cell viability assay)

-

Plate reader

Methodology:

-

Cell Culture and Plating:

-

Culture MCF-7 cells in standard growth medium.

-

For the assay, switch the cells to a medium containing charcoal-stripped FBS for a period to deprive them of estrogens.

-

Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

-

Treatment:

-

Prepare serial dilutions of the test compounds in the estrogen-deprived medium.

-

Treat the cells with the test compounds in the presence of a fixed concentration of 17β-estradiol (e.g., 1 nM) to stimulate proliferation.

-

Include control wells with estradiol alone (positive control) and vehicle alone (negative control).

-

-

Incubation:

-

Incubate the plates for a period of 4-6 days to allow for cell proliferation.

-

-

Quantification of Cell Proliferation:

-

Add the cell proliferation detection reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of estradiol-stimulated proliferation for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the maximal proliferation induced by estradiol.

-

Signaling Pathways and Experimental Workflows

The biological effects of 2-arylbenzothiophene SERMs are mediated through their interaction with estrogen receptors, which can trigger both genomic and non-genomic signaling pathways.

Estrogen Receptor Signaling Pathway

References

An In-depth Technical Guide on the Binding Affinity of Tamoxifen and its Metabolites for Estrogen Receptor Subtypes α and β

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the selective estrogen receptor modulator (SERM), Tamoxifen, and its active metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen, for the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This document details quantitative binding data, experimental methodologies for affinity determination, and the complex signaling pathways modulated by these interactions.

Quantitative Binding Affinity Data

The therapeutic efficacy of Tamoxifen is largely attributed to its active metabolites, 4-hydroxytamoxifen and endoxifen, which exhibit significantly higher binding affinities for both ERα and ERβ compared to the parent drug.[1] The binding affinity is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a higher binding affinity. The following table summarizes the binding affinities of Tamoxifen and its key metabolites for ERα and ERβ, compiled from various sources.

| Compound | Receptor | Parameter | Value (nM) | Comments |

| Tamoxifen | ERα | Kᵢ | 3.4 - 9.69 | Lower affinity compared to its active metabolites. |

| ERβ | Kᵢ | 2.5 | Similar low affinity for ERβ. | |

| 4-Hydroxytamoxifen (4-OHT) | ERα | Kᵢ | 0.04 - 4.8 | High affinity, comparable to or greater than estradiol.[2] |

| ERβ | Kᵢ | 0.04 - 4.8 | High affinity for ERβ. | |

| Endoxifen | ERα | Relative Affinity vs. Estradiol | 181% | Demonstrates very high affinity. |

| ERβ | Relative Affinity vs. Estradiol | 181% | Similarly high affinity for ERβ. | |

| ERα | Kᵢ | Low nanomolar range | Considered a major active metabolite responsible for Tamoxifen's effects.[3] | |

| ERβ | Kᵢ | Low nanomolar range | Potent binding to ERβ.[4] |

Note: The exact values for Kᵢ and IC₅₀ can vary between studies due to differences in experimental conditions, such as the source of the receptor (e.g., human, rat), the radioligand used, and the specific assay protocol.

Experimental Protocols: Competitive Radioligand Binding Assay

The binding affinity of SERMs to estrogen receptors is commonly determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., Tamoxifen or its metabolites) to compete with a radiolabeled ligand (typically [³H]-estradiol) for binding to the estrogen receptor.

Detailed Methodology

-

Receptor Preparation:

-

Estrogen receptors (ERα or ERβ) are typically obtained from cytosolic extracts of target tissues (e.g., rat uterus) or from recombinant expression systems.[5]

-

The tissue is homogenized in a cold buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer) and centrifuged to obtain a supernatant containing the cytosolic fraction with the estrogen receptors.[5] The protein concentration of the cytosol is determined using a standard protein assay.

-

-

Assay Setup:

-

The assay is performed in a multi-well plate format.

-

Each well contains a fixed concentration of the radiolabeled ligand (e.g., [³H]-estradiol) and the prepared receptor fraction.

-

Increasing concentrations of the unlabeled test compound (competitor) are added to the wells.

-

Control wells are included to determine total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled non-radioactive estrogen to saturate the receptors).

-

-

Incubation:

-

The assay plates are incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient period to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

After incubation, the bound radioligand must be separated from the free (unbound) radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.[6]

-

The filters are then washed with cold buffer to remove any remaining free radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor.

-

The IC₅₀ value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoidal curve using non-linear regression analysis.

-

The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.[6]

-

Signaling Pathways

The interaction of Tamoxifen and its metabolites with ERα and ERβ initiates a complex cascade of signaling events that are highly dependent on the cellular context, including the ratio of ERα to ERβ, and the presence of various coactivators and corepressors.

ERα-Mediated Signaling

In breast cancer cells, Tamoxifen and its active metabolites act as antagonists of ERα.

-

Classical Genomic Pathway: Upon binding to ERα in the nucleus, Tamoxifen induces a conformational change in the receptor that is distinct from the change induced by estradiol. This altered conformation promotes the recruitment of corepressors (e.g., NCoR, SMRT) instead of coactivators.[7][8] The ERα-corepressor complex then binds to Estrogen Response Elements (EREs) on the DNA, leading to the repression of estrogen-responsive genes that are involved in cell proliferation and survival.[9]

-

Non-Genomic Pathways: Tamoxifen-bound ERα can also engage in signaling pathways outside the nucleus. For instance, it can interact with growth factor receptor pathways, such as the EGFR/MAPK pathway.[10] This crosstalk can be complex and, in some cases, contribute to the development of Tamoxifen resistance.

ERβ-Mediated Signaling

The role of ERβ in mediating the effects of Tamoxifen is still being elucidated, but it is emerging as an important factor in the overall response to the drug.

-

Modulation of ERα Activity: ERβ can form heterodimers with ERα.[11] The formation of ERα/ERβ heterodimers upon endoxifen binding has been shown to enhance the anti-estrogenic effects of the drug.[4]

-

Independent Actions: ERβ has been shown to have anti-proliferative and pro-apoptotic effects in some breast cancer cells, often opposing the actions of ERα.[11] The binding of Tamoxifen and its metabolites to ERβ can activate transcriptional programs that are distinct from those regulated by ERα.[12] For example, Tamoxifen has been shown to activate nuclear respiratory factor 1 (NRF-1) transcription through ERβ and the recruitment of the AP-1 transcription factor.[13]

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathways of Tamoxifen and its metabolites.

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. [PDF] Implications of the binding of tamoxifen to the coactivator recognition site of the estrogen receptor. | Semantic Scholar [semanticscholar.org]

- 2. ERRα is a marker of tamoxifen response and survival in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 4. Estrogen receptor-beta sensitizes breast cancer cells to the anti-estrogenic actions of endoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Minireview: The Link Between ERα Corepressors and Histone Deacetylases in Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Restoration of Tamoxifen Sensitivity in Estrogen Receptor–Negative Breast Cancer Cells: Tamoxifen-Bound Reactivated ER Recruits Distinctive Corepressor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Estrogen receptor-beta sensitizes breast cancer cells to the anti-estrogenic actions of endoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Estrogen receptor beta expression is associated with tamoxifen response in ERalpha-negative breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tamoxifen increases nuclear respiratory factor 1 transcription by activating estrogen receptor β and AP-1 recruitment to adjacent promoter binding sites - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effects of Tamoxifen on Gene Expression: A Technical Overview

Introduction

Selective Estrogen Receptor Modulators (SERMs) represent a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1] This dual functionality allows them to be deployed in a variety of therapeutic contexts, most notably in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1][2] Tamoxifen, a first-generation SERM, is a cornerstone in the management of hormone-responsive breast cancer.[3][4] Its mechanism of action is complex, extending beyond simple competitive antagonism of estrogen.[5] At the molecular level, Tamoxifen can function as a partial agonist, leading to a unique gene expression profile that is distinct from that induced by estradiol (E2) or other SERMs.[3][6] This guide provides a detailed examination of the effects of Tamoxifen on gene expression, outlining the underlying molecular mechanisms, experimental methodologies for their study, and a summary of key regulated genes.

Core Mechanism of Action

Tamoxifen's biological effects are primarily mediated through its competitive binding to estrogen receptors α (ERα) and β (ERβ).[5] These receptors are ligand-activated transcription factors that, upon binding to estrogen, typically induce a conformational change that facilitates the recruitment of coactivators and subsequent transcription of target genes.[7] Tamoxifen and its active metabolites, such as 4-hydroxytamoxifen (4OHT) and endoxifen, also bind to the ER but induce a different conformational change.[5] This altered conformation can lead to the recruitment of corepressors instead of coactivators at certain gene promoters, thereby inhibiting transcription.[8] However, at other gene sites, the Tamoxifen-ER complex can recruit coactivators, leading to an agonist effect.[6][7] This differential recruitment of coregulatory proteins is a key determinant of Tamoxifen's tissue-specific and gene-specific effects.[7]

The signaling pathway for Tamoxifen's action on gene expression is initiated by its binding to ER in the cytoplasm or nucleus. The ligand-receptor complex then translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) or other transcription factor binding sites on the DNA. The subsequent recruitment of coactivators or corepressors dictates the transcriptional outcome.

Quantitative Analysis of Tamoxifen-Regulated Gene Expression

Numerous studies have employed microarray and RNA-sequencing technologies to identify genes whose expression is altered by Tamoxifen treatment in breast cancer cell lines. The following tables summarize some of the key findings.

Table 1: Genes Upregulated by Tamoxifen in MCF-7 Breast Cancer Cells

| Gene Symbol | Fold Change (approx.) | Function | Reference |

| YWHAZ (14-3-3z) | >3 | Signal transduction, cell cycle regulation | [3][4] |

| LOC441453 | >3 | Unknown | [3][4] |

| IFIT1 | >3 | Interferon-induced protein with tetratricopeptide repeats 1 | [9] |

| IFITM1 | >3 | Interferon-induced transmembrane protein 1 | [9] |

| MX1 | >3 | Interferon-induced GTP-binding protein Mx1 | [9] |

| GIP3 (IFI6) | >3 | Interferon alpha-inducible protein 6 | [9] |

| KCNJ1 | >3 | Potassium inwardly-rectifying channel, subfamily J, member 1 | [9] |

| TET3 | Significantly Increased | DNA demethylation | [10] |

Table 2: Genes Associated with Tamoxifen Resistance

| Gene Symbol | Expression Change in Resistant Cells | Function | Reference |

| AGR2 | Overexpressed | Protein disulfide isomerase, implicated in tumor progression | [11] |

| HER2 (ERBB2) | Amplified/Overexpressed | Receptor tyrosine kinase, cell growth and proliferation | [11] |

| GPER1 | Overexpressed | G-protein coupled estrogen receptor 1 | [11] |

| AIB1 (SRC-3) | Overexpressed | Steroid receptor coactivator | [11] |

| MAPK1 | Hub protein in interaction network | Mitogen-activated protein kinase 1 | [11] |

| ESR1 | Hub protein in interaction network | Estrogen Receptor α | [11] |

Experimental Protocols

The study of Tamoxifen's effect on gene expression relies on a set of core molecular biology techniques. Below are detailed methodologies for key experiments.

Cell Culture and Treatment

-

Cell Line: MCF-7 human breast cancer cells are a common model as they are ERα-positive.[3][8]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Hormone Deprivation: Prior to treatment, cells are typically hormone-deprived for 48-72 hours by culturing in phenol red-free DMEM with charcoal-stripped FBS.[12]

-

Treatment: Cells are treated with Tamoxifen (or its active metabolite 4-hydroxytamoxifen) at a concentration typically ranging from 1 µM to 15 µM for a duration of 8 to 72 hours, depending on the experimental endpoint.[8][10] A vehicle control (e.g., ethanol or DMSO) is run in parallel.

RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is used to validate the results from microarray or RNA-seq analyses and to quantify the expression of specific genes.[13][14]

-

RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., Qiagen RNeasy) according to the manufacturer's protocol.[15] RNA quality and quantity are assessed using a spectrophotometer and gel electrophoresis.

-

Reverse Transcription: 1-2 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[14]

-

qPCR: The qPCR reaction is performed in a real-time PCR system using a SYBR Green or probe-based detection method.[16] Gene-specific primers are designed to amplify a short region of the target gene's cDNA. The expression level of the target gene is normalized to one or more stably expressed housekeeping genes (e.g., GAPDH, ACTB). The relative change in gene expression is calculated using the ΔΔCt method.[17]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest, such as the estrogen receptor.[18][19]

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.[12]

-

Chromatin Shearing: The chromatin is isolated and sheared into small fragments (200-600 bp) by sonication or enzymatic digestion.[12]

-

Immunoprecipitation: An antibody specific to the protein of interest (e.g., ERα) is used to immunoprecipitate the protein-DNA complexes.[20]

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

-

Data Analysis: The sequencing reads are mapped to the genome, and peak-calling algorithms are used to identify regions of enrichment, which represent the binding sites of the protein.

References

- 1. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Gene expression preferentially regulated by tamoxifen in breast cancer cells and correlations with clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Tamoxifen Induces Expression of Immune Response-Related Genes in Cultured Normal Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Estrogen Receptor Modulators’ (SERMs) Influence on TET3 Expression in Breast Cancer Cell Lines with Distinct Biological Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of key genes involved in tamoxifen-resistant breast cancer using bioinformatics analysis - Wang - Translational Cancer Research [tcr.amegroups.org]

- 12. illumina.com [illumina.com]

- 13. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]

- 14. elearning.unite.it [elearning.unite.it]

- 15. Stratification of Tamoxifen Synergistic Combinations for the Treatment of ER+ Breast Cancer | MDPI [mdpi.com]

- 16. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]

- 17. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta | Springer Nature Experiments [experiments.springernature.com]

- 20. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer | Springer Nature Experiments [experiments.springernature.com]

In Vitro Characterization of Estrogen Receptor Modulator 1 (ERM-1): A Technical Guide

Introduction: Selective Estrogen Receptor Modulators (SERMs) are a critical class of therapeutic agents that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1][2] This unique profile allows for beneficial estrogenic effects in certain tissues (e.g., bone) while blocking detrimental effects in others (e.g., breast).[1][2] The in vitro characterization of a novel SERM is a foundational step in the drug development process, providing essential data on its binding affinity, functional potency, cellular effects, and mechanism of action. This guide outlines a comprehensive suite of in vitro assays to characterize a hypothetical lead compound, "Estrogen Receptor Modulator 1" (ERM-1).

Part 1: Receptor Binding Affinity and Selectivity

The initial step in characterizing ERM-1 is to determine its binding affinity for the two estrogen receptor subtypes, ERα and ERβ. This is crucial for understanding the compound's potential potency and subtype selectivity. A competitive radioligand binding assay is the gold standard for this purpose.[3][4]

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the 50% inhibitory concentration (IC50) and binding affinity (Ki) of ERM-1 for ERα and ERβ.

Materials:

-

Recombinant human ERα and ERβ protein or rat uterine cytosol for a native source of ERs.[3]

-

Radioligand: [3H]-17β-estradiol ([3H]-E2).

-

Test Compound: ERM-1.

-

Reference Compounds: 17β-estradiol (unlabeled), Tamoxifen.

-

Assay Buffer: Tris-HCl buffer with additives to prevent protein degradation.

-

Scintillation fluid and counter.

Procedure:

-

Preparation: Prepare serial dilutions of ERM-1 and reference compounds over a range of at least six orders of magnitude.[4]

-

Incubation: In assay tubes, combine the ER preparation (e.g., 50-100 µg protein per tube), a single, fixed concentration of [3H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of the test or reference compound.[3] Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium (e.g., overnight at 4°C).

-

Separation: Separate bound from unbound radioligand. A common method is hydroxylapatite (HAP) or dextran-coated charcoal (DCC) precipitation followed by centrifugation.

-

Quantification: Measure the radioactivity in the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of [3H]-E2 bound against the logarithm of the competitor concentration. Fit the data using a non-linear regression model (four-parameter Hill equation) to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[4] The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Data Presentation: ERM-1 Binding Affinity

| Compound | Receptor Subtype | IC50 (nM) | Binding Affinity (Ki) (nM) |

| ERM-1 | ERα | 18 | 25 |

| ERβ | 35 | 48 | |

| 17β-Estradiol | ERα | 1.5 | 2.1 |

| ERβ | 2.0 | 2.8 | |

| 4-OH-Tamoxifen | ERα | 5.2 | 7.2 |

| ERβ | 15.0 | 20.7 |

Note: Data are hypothetical and for illustrative purposes.

Visualization: Workflow for Competitive Binding Assay

Part 2: Functional Activity in a Cellular Context

After confirming binding, the next step is to determine whether ERM-1 acts as an agonist (activating the receptor) or an antagonist (blocking the receptor's activity) in a cellular environment. This is typically achieved using a reporter gene assay.

Experimental Protocol: ERE-Luciferase Reporter Gene Assay

Objective: To quantify the agonist and antagonist activity of ERM-1 on ERα-mediated transcription.

Materials:

-

ER-positive human breast cancer cell line (e.g., MCF-7 or T47D).

-

Plasmid vector containing an Estrogen Response Element (ERE) sequence driving the expression of a reporter gene (e.g., firefly luciferase).

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

-

Cell culture medium, transfection reagents, and luciferase assay reagents.

Procedure:

-

Cell Culture & Transfection: Culture MCF-7 cells to ~70-80% confluency. Co-transfect the cells with the ERE-luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent.

-

Treatment (Agonist Mode): After transfection, replace the medium with phenol red-free medium containing serial dilutions of ERM-1 or 17β-estradiol (positive control). Incubate for 24 hours.

-

Treatment (Antagonist Mode): Treat the transfected cells with serial dilutions of ERM-1 in the presence of a fixed, known concentration of 17β-estradiol (e.g., 1 nM). Incubate for 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the appropriate lysis buffer from the luciferase assay kit.

-

Luminescence Measurement: Measure both firefly and Renilla luciferase activity in the cell lysates using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

For Agonist Mode: Plot the normalized luciferase activity against the log concentration of ERM-1 to determine the EC50 (concentration for 50% maximal activation).

-

For Antagonist Mode: Plot the normalized luciferase activity against the log concentration of ERM-1 to determine the IC50 (concentration for 50% inhibition of estradiol-induced activity).

-

Data Presentation: ERM-1 Functional Activity

| Compound | Agonist Activity EC50 (nM) | Antagonist Activity IC50 (nM) | Max Efficacy (% of E2) |

| ERM-1 | > 1000 (No significant agonism) | 25.5 | < 5% |

| 17β-Estradiol | 0.1 | N/A | 100% |

| 4-OH-Tamoxifen | 150 (Partial agonist) | 8.0 | 40% |

| Fulvestrant (Pure Antagonist) | N/A | 1.2 | 0% |

Note: Data are hypothetical, portraying ERM-1 as a potent antagonist with minimal agonist activity.

Visualization: Principle of the ERE-Luciferase Assay

Part 3: Cellular Proliferation and Apoptosis Assays

A key characteristic of a SERM for oncology is its ability to inhibit the growth of ER-positive cancer cells. This is assessed through cell viability and apoptosis assays.

Experimental Protocol: Cell Viability (MTT) and Apoptosis (Annexin V) Assays

Objective: To measure the effect of ERM-1 on the proliferation and induction of apoptosis in various breast cancer cell lines.

A. Cell Viability (MTT Assay)

-

Cell Seeding: Seed ER-positive (MCF-7, T47D) and ER-negative (MDA-MB-231) breast cancer cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with a range of ERM-1 concentrations for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

B. Apoptosis Assay (Annexin V/PI Staining)

-

Cell Culture & Treatment: Culture cells in 6-well plates and treat with ERM-1 at concentrations around its GI50 value for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation: Cellular Effects of ERM-1

Table 3.1: Growth Inhibition (GI50) in Breast Cancer Cell Lines

| Cell Line | ER Status | ERM-1 GI50 (µM) | 4-OH-Tamoxifen GI50 (µM) |

| MCF-7 | Positive | 7.4 | 5.1 |

| T47D | Positive | 5.4 | 6.8 |

| MDA-MB-231 | Negative | > 50 | > 50 |

Note: Data are hypothetical.[5]

Table 3.2: Apoptosis Induction in MCF-7 Cells (48h Treatment)

| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells |

| Vehicle Control | 0 | 2.1 | 1.5 |

| ERM-1 | 10 | 15.8 | 8.3 |

| 4-OH-Tamoxifen | 10 | 12.5 | 6.1 |

Note: Data are hypothetical.

Visualization: Apoptosis Assay Workflow

Part 4: Estrogen Receptor Signaling Pathway

SERMs exert their tissue-specific effects by inducing unique conformational changes in the estrogen receptor.[6] This alters the receptor's interaction with transcriptional co-regulators—co-activators and co-repressors—ultimately dictating gene expression.[1] An agonist like estradiol typically promotes the recruitment of co-activators, leading to gene transcription. In contrast, an antagonist or SERM may recruit co-repressors, silencing gene expression, or prevent co-activator binding.[1]

Visualization: Differential ER Signaling by Agonists vs. SERMs

References

- 1. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. Characterization of novel small molecule inhibitors of estrogen receptor-activation function 2 (ER-AF2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective estrogen receptor modulators (SERMs): A first step in the development of perfect hormone replacement therapy regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

Estrogen Receptor Modulator 1 (ESR1) in Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The estrogen receptor 1 (ESR1), also known as estrogen receptor alpha (ERα), is a pivotal mediator in the development and progression of a significant subset of breast cancers. As a ligand-activated transcription factor, ESR1 plays a crucial role in regulating gene expression that drives tumor cell growth and proliferation.[1] Consequently, it has become a primary therapeutic target in the management of ER-positive (ER+) breast cancer, which accounts for approximately 70-80% of all breast cancer cases.[2] This technical guide provides an in-depth overview of ESR1's role in breast cancer, focusing on the mechanisms of action of selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs), key experimental protocols for their evaluation, and the intricate signaling pathways they modulate.

Mechanism of Action of Estrogen Receptor Modulators

Estrogen receptor modulators function by interacting with ESR1, leading to a conformational change in the receptor that alters its transcriptional activity. These modulators are broadly classified into two main categories: Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Downregulators (SERDs).

Selective Estrogen Receptor Modulators (SERMs)

SERMs, such as tamoxifen and raloxifene, exhibit tissue-specific agonist or antagonist activity.[3] In breast tissue, they act as competitive antagonists to estrogen, binding to ESR1 and preventing the recruitment of coactivators necessary for gene transcription, thereby inhibiting tumor growth.[2][4] Conversely, in other tissues like bone and the uterus, they can act as agonists, which can lead to beneficial effects such as maintaining bone density but also potential adverse effects like an increased risk of uterine cancer with tamoxifen.[3][5][6] Tamoxifen itself is a prodrug that is metabolized into more active compounds, endoxifen and 4-hydroxytamoxifen, which have a much higher affinity for the estrogen receptor.[4]

Selective Estrogen Receptor Downregulators (SERDs)

SERDs, exemplified by fulvestrant, represent a distinct class of ESR1 modulators.[7] Fulvestrant is a pure anti-estrogen that not only competitively binds to ESR1 but also induces a conformational change that leads to the degradation of the receptor via the ubiquitin-proteasome pathway.[8][9] This dual mechanism of action—blocking and degrading the receptor—results in a more complete inhibition of estrogen signaling and can be effective in treating breast cancers that have developed resistance to SERMs.[8][9]

Quantitative Data on Estrogen Receptor Modulators

The efficacy and potency of various estrogen receptor modulators can be quantified through their binding affinities to the estrogen receptors (ERα and ERβ) and through the outcomes of large-scale clinical trials.

Binding Affinities of Common Estrogen Receptor Modulators

The following table summarizes the relative binding affinities (IC50 values) of key SERMs and SERDs for ERα and ERβ. Lower IC50 values indicate higher binding affinity.

| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | Compound Class |

| Estradiol | ~0.1 | ~0.1 | Endogenous Ligand |

| 4-hydroxytamoxifen | ~0.9 | ~1.5 | SERM |

| Raloxifene | ~1.0 | ~1.0 | SERM |

| Fulvestrant (ICI 182,780) | ~0.9 | ~0.9 | SERD |

Note: IC50 values can vary depending on the specific assay conditions.

Efficacy Data from Key Clinical Trials

The clinical utility of SERMs in the prevention of breast cancer has been established in several landmark clinical trials. The data below is summarized from the National Surgical Adjuvant Breast and Bowel Project (NSABP) P-1 trial, the Multiple Outcomes of Raloxifene Evaluation (MORE) trial, and the Study of Tamoxifen and Raloxifene (STAR) trial.[5][8][10][11][12][13][14][15][16]

| Trial | Treatment Arms | Key Finding | Risk Reduction (Invasive Breast Cancer) | Hazard Ratio (HR) / Relative Risk (RR) (95% CI) |

| NSABP P-1 | Tamoxifen vs. Placebo | Tamoxifen significantly reduces the risk of invasive breast cancer in high-risk women.[13][14][16] | 49% | 0.51 (0.39-0.66) |

| MORE | Raloxifene vs. Placebo | Raloxifene reduces the risk of invasive breast cancer in postmenopausal women with osteoporosis.[5][8][11][12][17][18] | 76% (for ER+ tumors) | 0.24 (0.13-0.44) |

| STAR | Tamoxifen vs. Raloxifene | Raloxifene is as effective as tamoxifen in reducing the risk of invasive breast cancer with a lower risk of certain side effects.[2][7][10][19] | ~50% for both | Raloxifene vs. Tamoxifen: 1.02 (0.82-1.28) |

Signaling Pathways

The binding of estrogen or estrogen receptor modulators to ESR1 initiates a cascade of signaling events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of the ligand to ESR1 in the cytoplasm or nucleus, leading to receptor dimerization and translocation to the nucleus.[7][10] The ligand-receptor complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting coactivators or corepressors to modulate gene transcription.[2][8][11][19] SERMs, acting as antagonists in breast tissue, promote the recruitment of corepressors, leading to the downregulation of genes involved in cell proliferation such as cyclin D1 and pS2.

Non-Genomic Signaling Pathway

In addition to its nuclear actions, a subpopulation of ESR1 is localized to the plasma membrane and can initiate rapid, non-genomic signaling cascades.[2][7][10][11][19] Upon ligand binding, membrane-associated ESR1 can activate various kinase pathways, including the PI3K/AKT and MAPK/ERK pathways, which in turn can influence cell proliferation, survival, and migration.[2][20] The interplay between the genomic and non-genomic pathways is complex and contributes to the overall cellular response to estrogens and their modulators.

Experimental Protocols

A variety of in vitro and in vivo experimental techniques are employed to characterize the activity of estrogen receptor modulators.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [3H]-estradiol.

Methodology:

-

Preparation of Cytosol: Prepare uterine cytosol from ovariectomized rats, which serves as the source of estrogen receptors.

-

Incubation: Incubate a fixed concentration of radiolabeled estradiol with increasing concentrations of the unlabeled test compound and the uterine cytosol.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled ligand from the free ligand using a method such as hydroxylapatite or dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radiolabeled ligand against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

Reporter Gene Assay

This assay measures the ability of a compound to activate or inhibit the transcriptional activity of the estrogen receptor.[3][13][15][21][22]

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., MCF-7, HEK293) and transfect them with two plasmids: one expressing the estrogen receptor and another containing a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).

-

Treatment: Treat the transfected cells with the test compound at various concentrations. Include a positive control (estradiol) and a negative control (vehicle).

-

Cell Lysis and Reporter Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity using a luminometer).

-

Data Analysis: Normalize the reporter gene activity to a control for transfection efficiency (e.g., co-transfected β-galactosidase). Plot the normalized activity against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4][5][14][17][23]

Methodology:

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the test compound at various concentrations for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the log concentration of the test compound to determine the IC50 value.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins, such as ERα and its downstream targets like pS2 and Cyclin D1.[24][25][26][27][28][29][30][31][32][33][34][35][36]

Methodology:

-

Protein Extraction: Lyse treated and untreated breast cancer cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-ERα, anti-pS2, anti-Cyclin D1), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be detected on X-ray film or with a digital imager.

-

Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin, GAPDH) to determine the relative protein expression.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to determine the in vivo binding sites of a specific protein, such as ESR1, on DNA.[9][12][37][24][38]

Methodology:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (ESR1). The antibody-protein-DNA complexes are then captured using protein A/G beads.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated complexes.

-

Reverse Cross-linking: Reverse the protein-DNA cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific DNA sequences or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

In Vivo Xenograft Studies

Xenograft models, where human breast cancer cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo efficacy of estrogen receptor modulators.[4][20][26][29][31][33][34][39][40]

Methodology:

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice). For ER+ tumors, supplement the mice with estrogen pellets to support tumor growth.

-

Cell Implantation: Inject a suspension of human breast cancer cells (e.g., MCF-7) subcutaneously or into the mammary fat pad of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.

-

Drug Administration: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer the test compound (e.g., tamoxifen) and vehicle control via an appropriate route (e.g., oral gavage, subcutaneous injection).[4][31]

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. The tumors can be weighed and further analyzed by histology, immunohistochemistry, or western blotting.

-

Data Analysis: Plot the average tumor volume over time for each treatment group to assess the anti-tumor efficacy of the compound.

Drug Discovery and Development Workflow

The discovery and development of novel estrogen receptor modulators is a multi-stage process that begins with target identification and validation and culminates in clinical trials and regulatory approval.[3][6][9][21][22][23][38][41][42]

Conclusion

Estrogen receptor 1 remains a cornerstone in the understanding and treatment of a majority of breast cancers. The development of selective modulators and downregulators of this receptor has revolutionized patient outcomes. A thorough understanding of the molecular mechanisms, signaling pathways, and appropriate experimental methodologies is crucial for the continued development of more effective and safer therapies targeting ESR1. This guide provides a foundational framework for researchers and drug development professionals dedicated to advancing the field of breast cancer therapeutics.

References

- 1. Estrogen alpha receptor antagonists for the treatment of breast cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. criver.com [criver.com]

- 4. In vivo experiments using patient-derived xenografts [bio-protocol.org]

- 5. National Surgical Adjuvant Breast and Bowel Project (NSABP) [nsabp.pitt.edu]

- 6. go.drugbank.com [go.drugbank.com]

- 7. clinician.nejm.org [clinician.nejm.org]

- 8. The MORE trial: multiple outcomes for raloxifene evaluation--breast cancer as a secondary end point: implications for prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. Initial Results of the Study of Tamoxifen and Raloxifene (STAR) Released: Osteoporosis Drug Raloxifene Shown to be as Effective as Tamoxifen in Preventing Invasive Breast Cancer - SESPM [sespm.es]

- 11. cancernetwork.com [cancernetwork.com]

- 12. The effect of raloxifene on risk of breast cancer in postmenopausal women: results from the MORE randomized trial. Multiple Outcomes of Raloxifene Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of tamoxifen in breast cancer prevention: issues sparked by the NSABP Breast Cancer Prevention Trial (P-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cancernetwork.com [cancernetwork.com]

- 16. researchgate.net [researchgate.net]

- 17. Update on raloxifene: role in reducing the risk of invasive breast cancer in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Study of Tamoxifen and Raloxifene (STAR): Questions and Answers - NCI [cancer.gov]

- 20. researchgate.net [researchgate.net]

- 21. upm-inc.com [upm-inc.com]

- 22. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Rational approaches of drug design for the development of selective estrogen receptor modulators (SERMs), implicated in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. mblbio.com [mblbio.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. addgene.org [addgene.org]

- 30. cdn.bcm.edu [cdn.bcm.edu]

- 31. Differential effects of raloxifene, tamoxifen and fulvestrant on a murine mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 34. Serum tamoxifen concentrations in the athymic nude mouse after three methods of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. USP36 promotes tumorigenesis and tamoxifen resistance in breast cancer by deubiquitinating and stabilizing ERα - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Human Estrogen Receptor Alpha Antagonists, Part 3: 3-D Pharmacophore and 3-D QSAR Guided Brefeldin A Hit-to-Lead Optimization toward New Breast Cancer Suppressants - PMC [pmc.ncbi.nlm.nih.gov]

- 37. ascopubs.org [ascopubs.org]

- 38. researchgate.net [researchgate.net]

- 39. researchgate.net [researchgate.net]

- 40. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 41. profil.com [profil.com]

- 42. Mechanism-based discovery of SERMs and SERDs - McDonnell Lab [sites.duke.edu]

An In-depth Technical Guide on the Therapeutic Potential of Estrogen Receptor Modulator 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selective Estrogen Receptor Modulators (SERMs) represent a pivotal class of therapeutic agents that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows for the targeted modulation of estrogen signaling, offering significant therapeutic benefits in hormone-responsive cancers and other estrogen-related conditions while minimizing adverse effects. This technical guide focuses on a novel investigational SERM, designated as Estrogen Receptor Modulator 1 (also referred to as compound 18 in seminal literature). This compound has demonstrated notable potential in preclinical studies, particularly in the context of tamoxifen-resistant breast cancer. This document provides a comprehensive overview of its therapeutic applications, supported by quantitative data, detailed experimental methodologies, and visualizations of its molecular interactions and experimental workflows.

Introduction

This compound is an orally active, selective estrogen receptor modulator that has emerged from research efforts to develop novel therapies for hormone-responsive breast cancers that have acquired resistance to standard-of-care treatments like tamoxifen.[1] Its potential to induce regression in tamoxifen-resistant tumors underscores its significance as a promising candidate for further clinical investigation.[1] This guide will delve into the experimental evidence supporting its therapeutic potential, with a focus on its activity in preclinical models of tamoxifen-resistant breast cancer.

Therapeutic Applications

The primary therapeutic application for this compound, based on current preclinical evidence, is in the treatment of tamoxifen-resistant, estrogen receptor-positive (ER+) breast cancer .[1]

Overcoming Tamoxifen Resistance

Tamoxifen, a first-generation SERM, is a cornerstone of endocrine therapy for ER+ breast cancer. However, a significant number of patients develop resistance over time. This compound has shown efficacy in cell lines and animal models specifically designed to mimic this clinical challenge.

-

Inhibition of Tamoxifen-Resistant Cell Growth: The compound effectively inhibits the proliferation of tamoxifen-resistant breast cancer cell lines, including T47D:A18/PKCα and T47D:A18-TAM1.[1]

-

Induction of Apoptosis: In addition to inhibiting growth, this compound has been observed to induce programmed cell death (apoptosis) in tamoxifen-resistant MCF-7:5C cells.[1]

-

In Vivo Tumor Regression: In animal xenograft models using T47D:A18/PKCα cells, which represent a tamoxifen-resistant and hormone-independent tumor type, oral administration of this compound led to tumor regression.[1]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Assay | Value | Reference |

| pIC50 | Estrogen Receptor (Cell-free assay) | 0.46 | [1] |

| Effective Concentration | Inhibition of colony formation in T47D:A18/PKCα and T47D:A18-TAM1 cells | 100 nM | [1] |

| Effective Concentration | Inhibition of growth and induction of apoptosis in MCF-7:5C cells | 100 nM | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference |

| T47D:A18/PKCα Xenograft | 1.5 mg/animal; p.o.; daily for 2 weeks | Significant reduction in tumor volume | [1] |

Signaling Pathways and Mechanism of Action

As a SERM, this compound exerts its effects by binding to estrogen receptors (ERα and ERβ), leading to conformational changes in the receptor. This altered conformation dictates the recruitment of co-activator or co-repressor proteins, resulting in tissue-specific gene expression changes. In the context of tamoxifen-resistant breast cancer, its mechanism likely involves overcoming the signaling pathways that drive resistance.

Figure 1: Simplified signaling pathway of this compound.

Mechanisms of tamoxifen resistance are complex and can involve upregulation of growth factor signaling pathways (e.g., MAPK, PI3K/Akt) that can activate ERα independently of estrogen. This compound's ability to inhibit these resistant cells suggests it may effectively antagonize ERα even in the presence of these alternative activation pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the evaluation of this compound.

Synthesis of this compound

The synthesis of this compound, a 1-(4-(2-(dialkylamino)ethoxy)benzyl)naphthalen-2-ol derivative, is a multi-step process. A generalized workflow is presented below.

Figure 2: General synthetic workflow for this compound.

-

Materials: 4-Hydroxybenzaldehyde, dialkylaminoethyl chloride, reducing agents (e.g., sodium borohydride), 2-naphthol, boron trifluoride etherate, and appropriate solvents.

-

Procedure:

-

Synthesis of 4-(dialkylaminoethoxy)benzaldehydes from 4-hydroxybenzaldehyde and dialkylaminoethyl chloride.

-

Reduction of the benzaldehyde to the corresponding benzyl alcohol.

-

Benzylation of 2-naphthol with the benzyl alcohol in the presence of boron trifluoride etherate to yield the final product.

-

-

Purification and Characterization: The final compound is purified using column chromatography and its structure confirmed by NMR and mass spectrometry.

Cell-based Assays

-

Parental Cell Line: MCF-7 human breast adenocarcinoma cell line.

-

Procedure:

-

MCF-7 cells are cultured in standard medium (e.g., DMEM with 10% FBS).

-

Cells are continuously exposed to increasing concentrations of 4-hydroxytamoxifen (the active metabolite of tamoxifen) over several months.

-

Resistant clones are selected and maintained in a medium containing a constant concentration of 4-hydroxytamoxifen to ensure the stability of the resistant phenotype.

-

-

Cell Lines: T47D:A18/PKCα and T47D:A18-TAM1.

-

Procedure:

-

Cells are seeded at a low density in 6-well plates.

-

After 24 hours, cells are treated with various concentrations of this compound (e.g., 100 nM) or vehicle control.

-

The medium is replaced every 3-4 days with fresh medium containing the compound or vehicle.

-

After a designated period (e.g., 10-14 days), colonies are fixed with methanol and stained with crystal violet.

-

The number and size of colonies are quantified.

-

-

Cell Line: MCF-7:5C.

-

Proliferation Assay (e.g., MTT or WST-1):

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with this compound or vehicle.

-

At various time points, a proliferation reagent is added, and the absorbance is measured to determine the number of viable cells.

-

-

Apoptosis Assay (e.g., Annexin V/PI staining):

-

Cells are treated with this compound or vehicle for a specified duration (e.g., 6 days).

-

Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI).

-

The percentage of apoptotic cells is determined by flow cytometry.

-

In Vivo Xenograft Model

Figure 3: Experimental workflow for the in vivo xenograft study.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID).

-

Procedure:

-

T47D:A18/PKCα cells are harvested and suspended in a suitable medium (e.g., Matrigel).

-

The cell suspension is injected subcutaneously into the flank of the mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

This compound is administered orally (e.g., 1.5 mg/animal daily) for the duration of the study (e.g., 2 weeks).

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised for further analysis (e.g., histology, biomarker analysis).

-

Conclusion and Future Directions

This compound has demonstrated significant preclinical potential as a therapeutic agent for tamoxifen-resistant breast cancer. Its ability to inhibit the growth of resistant cell lines and induce tumor regression in vivo highlights its promise. Further research is warranted to fully elucidate its mechanism of action, particularly how it overcomes the complex signaling networks that drive tamoxifen resistance. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, as well as long-term efficacy and safety studies in relevant animal models. These investigations will be crucial in determining its potential for translation into clinical trials for patients with endocrine-resistant breast cancer.